Methyl [3,3'-bipyridine]-5-carboxylate
Overview
Description
“Methyl [3,3’-bipyridine]-5-carboxylate” is a complex organic compound. It is related to the family of bipyridines, which are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Bipyridine compounds strongly coordinate with metal centers .
Chemical Reactions Analysis
The chemical reactions involving bipyridine compounds are diverse and complex. For instance, Banerjee’s group synthesized a bipyridine-COF by reacting 1,3,5-trifomylphloroglucinol (Tp) and 2,2′-bipyridine-5,5′-diamine via the Schiff base reaction .Scientific Research Applications
Improving Moisture Stability in Metal-Organic Frameworks Ma, Li, and Li (2011) demonstrate that incorporating hydrophobic groups like methyl into ligands such as methyl [3,3'-bipyridine]-5-carboxylate can significantly enhance the water resistance of metal-organic frameworks (MOFs), thereby improving their stability (Ma, Li, & Li, 2011).
Role in Dye-Sensitized Solar Cells Schwalbe et al. (2008) discuss the use of poly(bipyridine)ruthenium complexes, which include derivatives of this compound, as key components in dye-sensitized solar cells. Their research provides insights into the synthesis and characteristics of these complexes, revealing their potential in solar energy applications (Schwalbe et al., 2008).
Chemical Reactivity and Stability Studies Research by ChisholmDanielle, McDonald, and Scott (2011) explores the methylation resistance of aromatic amino groups in bipyridine derivatives. Their findings contribute to understanding the chemical reactivity of similar compounds, including this compound (ChisholmDanielle, McDonald, & Scott, 2011).
Synthesis and Characterization of Derivatives Nagashree, Mallu, Mallesha, and Bindya (2013) synthesized derivatives of methyl-2-aminopyridine-4-carboxylate, closely related to this compound, and evaluated their antimicrobial properties. This research highlights the potential pharmaceutical applications of such derivatives (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Electrochemical and Cytotoxicity Investigation of Complexes Studies on ruthenium(II) bipyridine complexes involving this compound derivatives indicate their relevance in electrochemical and biological fields. Research by Baroud et al. (2017) involves synthesis, characterization, and cytotoxicity investigation of these complexes, emphasizing their diverse applications (Baroud et al., 2017).
Future Directions
Bipyridine compounds, including “Methyl [3,3’-bipyridine]-5-carboxylate”, have potential for various applications, including as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and in supramolecular structures . Future work may focus on developing new synthesis methods and exploring novel applications .
Properties
IUPAC Name |
methyl 5-pyridin-3-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-5-10(7-14-8-11)9-3-2-4-13-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEQREMGDGWXCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554858 | |
Record name | Methyl [3,3'-bipyridine]-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113893-00-8 | |
Record name | Methyl [3,3'-bipyridine]-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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